

# A Comparative Guide to the Bioequivalence of Dolutegravir Sodium Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of **Dolutegravir Sodium**, an essential antiretroviral medication for the treatment of HIV-1 infection. The following sections present a comprehensive overview of experimental data, detailed methodologies, and visual representations of study workflows to support research and development in this area.

# **Comparative Bioequivalence Data**

The bioequivalence of various **Dolutegravir Sodium** formulations has been established through rigorous clinical trials. These studies are crucial for the approval of generic versions and the development of new fixed-dose combinations (FDCs) that can simplify treatment regimens and improve patient adherence. The primary pharmacokinetic (PK) parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the range of 80.00% to 125.00%.[1][2][3]

# Fixed-Dose Combination Tablets vs. Co-administration of Individual Components

Several studies have demonstrated the bioequivalence of FDC tablets containing dolutegravir with the co-administration of the individual drug components. This is a critical step in the



development of simplified single-tablet regimens.

Table 1: Bioequivalence of Dolutegravir/Rilpivirine FDC vs. Separate Tablets[3][4]

| Pharmacokinetic<br>Parameter | Test Formulation<br>(FDC) | Reference<br>Formulation<br>(Separate Tablets) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|---------------------------|------------------------------------------------|----------------------------------|
| Dolutegravir                 |                           |                                                |                                  |
| AUC0-∞ (h <i>ng/mL</i> )     | 63,600                    | 61,300                                         | 1.038 (1.011, 1.066)             |
| Cmax (ng/mL)                 | 3,670                     | 3,600                                          | 1.022 (0.978, 1.068)             |
| Rilpivirine                  |                           |                                                |                                  |
| AUC0-∞ (hng/mL)              | 3,250                     | 2,930                                          | 1.108 (1.046, 1.175)             |
| Cmax (ng/mL)                 | 93.3                      | 83.0                                           | 1.124 (1.047, 1.207)             |

The study concluded that the dolutegravir-rilpivirine fixed-dose combination tablet is bioequivalent to the combination of separate tablets.[4]

Table 2: Bioequivalence of Dolutegravir/Lamivudine FDC (Formulation AK) vs. Separate Tablets[5]

| Pharmacokinetic<br>Parameter | Test Formulation<br>(FDC) | Reference<br>Formulation<br>(Separate Tablets) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|---------------------------|------------------------------------------------|----------------------------------|
| Dolutegravir                 |                           |                                                |                                  |
| AUC0-∞                       | -                         | -                                              | 1.02 (0.97, 1.07)                |
| Cmax                         | -                         | -                                              | 1.05 (0.98, 1.12)                |
| Lamivudine                   |                           |                                                |                                  |
| AUC0-∞                       | -                         | -                                              | 1.02 (0.98, 1.06)                |
| Cmax                         | -                         | -                                              | 1.32 (1.23, 1.41)                |



Formulation AK met the bioequivalence standards for dolutegravir and for the AUC of lamivudine; however, the Cmax for lamivudine was higher than the reference.[5] Another experimental formulation, AH, showed significantly higher dolutegravir exposure and did not meet bioequivalence criteria.[5]

Table 3: Bioequivalence of Dolutegravir/Emtricitabine/Tenofovir Alafenamide FDC vs. Reference Formulation[1]

| Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) |
|---------------------------|-------------------------------|
| Dolutegravir              |                               |
| AUC0-inf                  | 100.01 (92.84-107.73)         |
| Cmax                      | 108.11 (99.44-117.53)         |
| Emtricitabine             |                               |
| AUC0-inf                  | 104.28 (100.58-108.11)        |
| Cmax                      | 107.42 (94.06-122.68)         |
| Tenofovir Alafenamide     |                               |
| AUC0-inf                  | 87.02 (75.16-100.74)          |
| Cmax                      | 95.83 (64.00-143.50)          |

This study concluded that the fixed-dose combination was bioequivalent to the reference formulation for dolutegravir and emtricitabine under fed conditions.[1]

#### **Generic vs. Innovator Dolutegravir Formulations**

The bioequivalence of generic dolutegravir tablets to the innovator product, Tivicay®, is essential for increasing access to affordable HIV treatment.

Table 4: Bioequivalence of a Generic 50 mg Dolutegravir Tablet vs. Tivicay® 50 mg Tablet[6]



| Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) |
|---------------------------|-------------------------------|
| AUC                       | Within 80-125%                |
| Cmax                      | Within 80-125%                |

The study demonstrated that the generic Dolutegravir 50 mg tablet is bioequivalent to the reference Tivicay® 50 mg tablet in terms of both the rate and extent of absorption.[6] A retrospective analysis of numerous bioequivalence studies by the FDA found that the average difference in AUC and Cmax between generic and innovator products was 3.56% and 4.35%, respectively.[7][8]

#### **Pediatric Formulations**

Developing age-appropriate formulations is critical for treating children with HIV. Studies have compared novel liquid and dispersible tablet formulations to ensure comparable bioavailability.

Table 5: Bioavailability of Neonatal Liquid Dolutegravir Formulations vs. Pediatric Dispersible Tablets[9]

| Formulation                           | Comparison to Dispersible Tablet<br>(Geometric Mean Ratio, 90% CI)                               |
|---------------------------------------|--------------------------------------------------------------------------------------------------|
| Prototype A (2 x 5 mg/mL in miglyol)  | Bioequivalent for AUC(0-infinity), Cmax, and AUC(0-t).                                           |
| Prototype B (5 x 2 mg/mL in glycerol) | Bioequivalent for AUC(0-infinity) and AUC(0-t). Cmax was marginally higher (1.22, 1.13 to 1.33). |

The study concluded that no dose adjustment would be necessary for these neonatal liquid formulations when administered to newborns.[9] It is important to note that the dispersible tablet is not bioequivalent to the conventional film-coated tablet.[10][11]

### **Experimental Protocols**

The following section outlines a typical experimental protocol for a bioequivalence study of **Dolutegravir Sodium** formulations, synthesized from multiple sources.



#### **Study Design**

Bioequivalence studies for dolutegravir are typically conducted as open-label, randomized, single-dose, two-period, two-sequence crossover trials.[4][6] A crossover design is recommended, where each subject receives both the test and reference formulations in a randomized order, separated by a washout period.[10][12] This design minimizes inter-subject variability.

#### **Subject Population**

The studies are generally conducted in healthy adult volunteers.[6][10][13] The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences if they exist.[4]

### **Dosing and Administration**

A single oral dose of the test and reference formulations is administered to subjects.[4][6] For studies on conventional-release tablets, a 50 mg dose is typically used.[10] The studies can be conducted under either fasting or fed conditions.[10][13] Given that food can increase the absorption of dolutegravir, some studies are conducted after a moderate-fat or high-fat meal to assess food effects.[4][5][12]

#### **Washout Period**

A sufficient washout period between the two treatment periods is crucial to prevent any carryover effects from the first dose. For dolutegravir, which has a half-life of approximately 14 hours in healthy volunteers, a washout period of at least seven days is considered adequate.

[10][12]

### **Blood Sampling**

Serial blood samples are collected from each subject at predetermined time points before and after drug administration.[4] Sampling is typically more intensive during the initial hours after dosing to accurately characterize the Cmax.[10][13] Samples are usually collected for up to 72 hours post-dose to adequately capture the elimination phase and calculate the AUC.[10][13]

# **Bioanalytical Method**



Plasma concentrations of dolutegravir are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14] This method offers high sensitivity and specificity for quantifying the parent drug in plasma samples.

# **Pharmacokinetic and Statistical Analysis**

The primary pharmacokinetic parameters, AUC and Cmax, are calculated from the plasma concentration-time data for each subject.[3][12] These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The geometric mean ratios of the test to reference formulation for AUC and Cmax are calculated, along with their 90% confidence intervals.[1] Bioequivalence is concluded if the 90% CIs for these ratios fall within the predefined range of 80.00% to 125.00%.[1][4]

# Visualizations Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for **Dolutegravir Sodium** formulations.





Click to download full resolution via product page

Caption: Workflow of a typical two-way crossover bioequivalence study.



# **Logical Relationship for Bioequivalence Assessment**

The following diagram outlines the logical steps involved in determining bioequivalence between a test and a reference formulation.



Click to download full resolution via product page



Caption: Decision-making process for establishing bioequivalence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Summary of Bioequivalence of Dolutegravir Plus Rilpivirine Co-Formulation Versus Individual Formulations Clinical Review Report: Dolutegravir/Rilpivirine (Juluca) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Bioequivalence and Food Effect Assessment of 2 Fixed-Dose Combination Formulations of Dolutegravir and Lamivudine PMC [pmc.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. FDA compared generic and innovator drugs based on 12 years of bioequivalence data [gabionline.net]
- 8. Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration [natap.org]
- 9. Neonatal Liquid Dolutegravir Comparable to Pediatric Dispersible Tablets [natap.org]
- 10. extranet.who.int [extranet.who.int]
- 11. extranet.who.int [extranet.who.int]
- 12. Summary of Pivotal Bioequivalence Study Clinical Review Report: Dolutegravir/Lamivudine (Dovato) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. extranet.who.int [extranet.who.int]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Dolutegravir Sodium Formulations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607764#bioequivalence-studies-of-different-dolutegravir-sodium-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com